molecular formula C23H24ClNO6 B11396427 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11396427
M. Wt: 445.9 g/mol
InChI Key: IALAXECYMQTCLM-UHFFFAOYSA-N
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as sodium acetate. The reaction is usually carried out under reflux conditions.

  • Chlorination and Methoxylation: : The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Chlorination is typically performed using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a catalyst like sulfuric acid.

  • Acetamide Formation: : The final step involves the coupling of the chromen-2-one derivative with 2-(3,4-dimethoxyphenyl)ethylamine. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The chloro group in the compound can be substituted by nucleophiles such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Medicine

In medicine, research has focused on its potential anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation in animal models.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism by which 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and modulating biological pathways. For example, its anticancer activity may involve the inhibition of kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide stands out due to its unique combination of functional groups. The presence of both chloro and methoxy groups on the chromen-2-one core, along with the dimethoxyphenyl ethyl side chain, provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24ClNO6

Molecular Weight

445.9 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H24ClNO6/c1-13-15-10-17(24)20(29-3)12-19(15)31-23(27)16(13)11-22(26)25-8-7-14-5-6-18(28-2)21(9-14)30-4/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,25,26)

InChI Key

IALAXECYMQTCLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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